4-Chlorobenzyl cyanide
Overview
Description
Mechanism of Action
Target of Action
4-Chlorobenzyl cyanide is a chemical compound with the formula ClC6H4CH2CN . The primary target of this compound is the respiratory system . It is known to cause irritation and potential harm to this system .
Mode of Action
It is known that cyanide compounds, in general, can inhibit cellular respiration by acting on cytochrome c oxidase in mitochondria, preventing the transport of electrons from cytochrome c to oxygen . This inhibition disrupts ATP production, leading to a variety of downstream effects.
Biochemical Pathways
This compound may affect various biochemical pathways due to its cyanide group. Cyanide is known to interfere with the electron transport chain in mitochondria, disrupting cellular respiration and energy production . This can lead to a variety of downstream effects, including the induction of cell death pathways and the generation of reactive oxygen species .
Pharmacokinetics
It’s known that cyanide compounds can be absorbed through inhalation, ingestion, and skin contact, and can distribute widely in the body due to their small size and polarity .
Result of Action
The primary result of this compound action is toxicity, particularly to the respiratory system . Exposure can lead to symptoms such as coughing, shortness of breath, and chest pain . At high concentrations, cyanide compounds can be lethal .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect its stability and reactivity . Additionally, factors such as temperature and pH can influence its solubility and therefore its bioavailability .
Biochemical Analysis
Cellular Effects
It is known that cyanide, a related compound, can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that cyanide, a related compound, can inhibit cytochrome c oxidase, leading to cellular hypoxia and cytotoxic anoxia . It is possible that 4-Chlorobenzyl cyanide may have a similar mechanism of action, but this has not been confirmed.
Temporal Effects in Laboratory Settings
It is known that cyanide, a related compound, can have significant effects over time, including changes in cellular function
Dosage Effects in Animal Models
It is known that cyanide, a related compound, can have significant effects at high doses
Metabolic Pathways
It is known that cyanide, a related compound, can affect various metabolic pathways
Transport and Distribution
It is known that cyanide, a related compound, can be rapidly distributed throughout the body
Subcellular Localization
It is known that cyanide, a related compound, can affect various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl cyanide is typically synthesized through the reaction of 4-Chlorobenzyl chloride with sodium cyanide. The process involves heating 4-Chlorobenzyl chloride and benzyldodecyldimethylammonium bromide to 100°C, followed by the slow addition of an aqueous solution of sodium cyanide. The reaction is maintained at 100-104°C for 5 hours, with sodium cyanide being added over the first 3 hours and the temperature being maintained for an additional 2 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar reaction conditions but is scaled up to accommodate larger production volumes. The crude product is typically purified through distillation under reduced pressure to achieve a high yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium cyanide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid), basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Nucleophilic Substitution: Various substituted benzyl cyanides.
Reduction: 4-Chlorobenzylamine.
Hydrolysis: 4-Chlorobenzoic acid.
Scientific Research Applications
4-Chlorobenzyl cyanide has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the production of drugs, particularly those targeting specific biochemical pathways.
Comparison with Similar Compounds
Benzyl cyanide: Similar structure but lacks the chlorine substituent.
4-Chlorobenzyl bromide: Similar structure but with a bromine substituent instead of a cyanide group.
4-Methoxyphenylacetonitrile: Similar structure but with a methoxy group instead of a chlorine substituent.
Uniqueness: 4-Chlorobenzyl cyanide is unique due to the presence of both the chlorine and cyanide groups, which confer specific reactivity and applications in organic synthesis. The chlorine substituent can influence the electronic properties of the molecule, making it distinct from other benzyl cyanides .
Properties
IUPAC Name |
2-(4-chlorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMIRMKXZAHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051708 | |
Record name | 4-Chlorophenylacetonitrile | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8051708 | |
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Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid with a pungent odor; mp = 28-31 deg C; [Alfa Aesar MSDS] | |
Record name | 4-Chlorobenzyl cyanide | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 4-Chlorobenzyl cyanide | |
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CAS No. |
140-53-4 | |
Record name | (4-Chlorophenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chlorobenzyl cyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140534 | |
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Record name | 4-Chlorobenzyl cyanide | |
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Record name | Benzeneacetonitrile, 4-chloro- | |
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Record name | 4-Chlorophenylacetonitrile | |
Source | EPA DSSTox | |
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Record name | 4-chlorophenylacetonitrile | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.927 | |
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Record name | 4-CHLOROBENZYL CYANIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2K7AKZ2Z7 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-chlorobenzyl cyanide in chemical synthesis?
A: this compound serves as a versatile building block in organic synthesis. It is primarily used as a precursor for the synthesis of various compounds, including pharmaceuticals like Baclofen , and novel pyrethroid insecticides . Its reactivity stems from the presence of both a benzyl chloride and a nitrile group, enabling diverse chemical transformations.
Q2: Can you describe an efficient synthetic route for this compound?
A: An improved method for synthesizing this compound utilizes a one-pot procedure starting from p-chlorobenzyl chloride . This method offers a simple and efficient route with mild reaction conditions, enhancing its practicality for large-scale applications.
Q3: How does ultrasound influence reactions involving this compound?
A: Studies show that ultrasound significantly accelerates the reaction of this compound with potassium superoxide in the presence of 18-crown-6 . This reaction leads to the formation of α-(4-chlorobenzoyl)-4-chlorobenzyl cyanide and 4-chlorobenzoic acid. This highlights the potential of sonochemistry in improving reaction rates and yields for specific transformations involving this compound.
Q4: How is this compound utilized in the development of chiral stationary phases for gas chromatography?
A: Derivatives of this compound are employed in the synthesis of chiral stationary phases for gas chromatography. For example, 2,3-di-O-methoxyethyl-6-O-benzyl-β-cyclodextrin, synthesized using this compound, demonstrates excellent separation efficiency for various chiral compounds . This application showcases its utility in analytical chemistry for separating and analyzing enantiomers.
Q5: Are there alternative synthetic routes to Baclofen that utilize different starting materials?
A: While the research highlights a novel synthetic route to Baclofen using this compound and chloroacetic acid , exploring alternative starting materials and synthetic pathways is crucial for optimizing production cost, environmental impact, and overall efficiency. Further research in this area could contribute to more sustainable and economically viable Baclofen production.
Q6: What insights can be gained from the Structure-Activity Relationship (SAR) studies of pyrethroids derived from this compound?
A: SAR studies on pyrethroids synthesized using this compound revealed that ethers derived from Etofenprox analogues exhibited higher insecticidal activity compared to cyanohydrin esters derived from Fenvalerate . Additionally, a distinct chiral discrimination was observed between enantiomeric ethers, with the (1R,2R)-ether displaying significantly higher activity. This information is valuable for designing more potent and selective pyrethroid insecticides.
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